molecular formula C13H15BrClNO B2626797 [(2-Bromo-4-methylphenyl)methyl](furan-2-ylmethyl)amine hydrochloride CAS No. 1803610-50-5

[(2-Bromo-4-methylphenyl)methyl](furan-2-ylmethyl)amine hydrochloride

Cat. No.: B2626797
CAS No.: 1803610-50-5
M. Wt: 316.62
InChI Key: SXAVHDXTPHGOPU-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C13H15BrClNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)methylamine hydrochloride typically involves the reaction of 2-bromo-4-methylbenzyl chloride with furan-2-ylmethylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, and an appropriate solvent, like dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-4-methylphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(2-Bromo-4-methylphenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of (2-Bromo-4-methylphenyl)methylamine hydrochloride lies in its combination of the bromine atom, methyl group, and furan ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO.ClH/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12;/h2-7,15H,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAVHDXTPHGOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCC2=CC=CO2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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